Propanoic acid, 3-(trichlorogermyl)-
Overview
Description
Propanoic acid, 3-(trichlorogermyl)- is an organogermanium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a trichlorogermyl group attached to the propanoic acid backbone, which imparts distinct reactivity and functionality.
Mechanism of Action
Target of Action
It’s known that propionic acid and its derivatives are generally used as an antimicrobial and anti-inflammatory agent . Propagermanium, a compound obtained through hydrolysis of 3-(trichlorogermyl) propanoic acid, has been shown to function as a multifunctional immunomodulator . It activates cytotoxic T cells and natural killer (NK) cells .
Mode of Action
It’s known that propagermanium inhibits the ccl2/ccr2 axis, which is involved in the mobilization of monocytes and multiple leukocyte subsets from the bone marrow to target tissues .
Biochemical Pathways
Propionic acid is produced via biological pathways using propionibacterium and some anaerobic bacteria .
Result of Action
Propagermanium has been shown to induce nk cell maturation and increase the apoptosis induction rate of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(trichlorogermyl)- typically involves the addition of trichlorogermane (HGeCl₃) to acrylic acid. This reaction proceeds through the regiospecific addition of the trichlorogermyl group to the terminal carbon atom of the vinyl group in acrylic acid, resulting in the formation of 3-(trichlorogermyl)propanoic acid . The reaction conditions often involve the use of an inert atmosphere and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for propanoic acid, 3-(trichlorogermyl)- are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(trichlorogermyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trichlorogermyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different organogermanium derivatives.
Hydrolysis: The trichlorogermyl group can be hydrolyzed to form 3-(trihydroxygermyl)propanoic acid.
Common Reagents and Conditions
Common reagents used in the reactions of propanoic acid, 3-(trichlorogermyl)- include phenylmagnesium bromide, which reacts with the compound to form various organogermanium products . Reaction conditions typically involve the use of solvents like chloroform and controlled temperatures to facilitate the desired transformations.
Major Products Formed
Major products formed from the reactions of propanoic acid, 3-(trichlorogermyl)- include 3-(triphenylgermyl)propanoic acid and 1,1-diphenyl-3-(triphenylgermyl)-1-propene . These products result from the substitution and reduction reactions involving the trichlorogermyl group.
Scientific Research Applications
Propanoic acid, 3-(trichlorogermyl)- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Triphenylgermyl)propanoic acid: Similar in structure but with a triphenylgermyl group instead of a trichlorogermyl group.
3-(Trihydroxygermyl)propanoic acid: Formed through the hydrolysis of propanoic acid, 3-(trichlorogermyl)-.
Uniqueness
Propanoic acid, 3-(trichlorogermyl)- is unique due to the presence of the trichlorogermyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo specific chemical transformations and its potential biological activity make it a compound of interest for further research and development.
Properties
IUPAC Name |
3-trichlorogermylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3GeO2/c4-7(5,6)2-1-3(8)9/h1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIJOIUVZBYQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Ge](Cl)(Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3GeO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065980 | |
Record name | Propanoic acid, 3-(trichlorogermyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15961-23-6 | |
Record name | 3-(Trichlorogermyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15961-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(trichlorogermyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015961236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-(trichlorogermyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3-(trichlorogermyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trichlorogermyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(TRICHLOROGERMYL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4E4HTC49H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research presented in the paper "Organogermanium Compounds; II. A Simple Synthesis of Substituted 3-Trichlorogermylpropanoic Acids and Esters by Regioselective Hydrogermylation"?
A1: This paper [] details a novel and efficient method for synthesizing substituted 3-(trichlorogermyl)propanoic acids and esters. The research focuses on regioselective hydrogermylation, offering a simpler route compared to previous methods. This synthetic approach is valuable for researchers working with organogermanium compounds, potentially opening doors for further exploration of their properties and applications.
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